molecular formula C12H13NO4 B8387358 5-(2,3-Dihydroxy)propoxyisocarbostyril

5-(2,3-Dihydroxy)propoxyisocarbostyril

Cat. No.: B8387358
M. Wt: 235.24 g/mol
InChI Key: LIKNJFBVHCKBOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,3-Dihydroxy)propoxyisocarbostyril is a useful research compound. Its molecular formula is C12H13NO4 and its molecular weight is 235.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biological Activities

The biological applications of 5-(2,3-Dihydroxy)propoxyisocarbostyril have been investigated in several studies, highlighting its potential in various therapeutic areas:

Antimicrobial Activity

Research has shown that derivatives of isocarbostyril compounds exhibit antimicrobial properties against a range of pathogens. For instance, compounds similar to this compound have been tested for their efficacy against Gram-positive bacteria and fungi. In vitro studies demonstrated that certain derivatives possess significant activity against resistant strains such as Staphylococcus aureus and Candida albicans .

Anticancer Potential

Studies have indicated that this compound may act as an anticancer agent. In xenograft models, it has shown promise in inhibiting tumor growth. For example, at doses of 20 mg/kg, tumor growth inhibition rates reached up to 60% in specific cancer models . The mechanism may involve modulation of cell signaling pathways associated with cancer progression.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory effects. It was found to reduce inflammation markers in various animal models, suggesting potential use in treating inflammatory diseases .

Case Studies and Research Findings

Several case studies have documented the effectiveness of this compound and its derivatives:

  • Study on Antimicrobial Efficacy : A study published in Molecules reported that derivatives with structural modifications exhibited enhanced antimicrobial activity against multidrug-resistant pathogens . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the isocarbostyril framework significantly influenced potency.
  • Anticancer Evaluation : In a study focusing on lung cancer cell lines (A549), derivatives showed promising results with IC50 values indicating effective cytotoxicity . This highlights the compound's potential as a scaffold for developing new anticancer agents.

Summary Table of Applications

Application AreaObserved EffectsReferences
AntimicrobialEffective against Gram-positive bacteria and fungi
AnticancerSignificant tumor growth inhibition
Anti-inflammatoryReduction in inflammation markers

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

5-(2,3-dihydroxypropoxy)-2H-isoquinolin-1-one

InChI

InChI=1S/C12H13NO4/c14-6-8(15)7-17-11-3-1-2-10-9(11)4-5-13-12(10)16/h1-5,8,14-15H,6-7H2,(H,13,16)

InChI Key

LIKNJFBVHCKBOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CNC2=O)C(=C1)OCC(CO)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

16 g of 5-hydroxyisocarbostyril was dissolved in 110 ml of a 1N aqueous sodium hydroxide solution, and 8 g of glycidol was added to the solution. The mixture was then refluxed for 2 hours while stirring. After allowing the mixture to cool, the precipitated crystals were filtered, and recrystallized from water to give 20 g of 5-(2,3-dihydroxy)propoxyisocarbostyril as colorless needle-like crystals having a melting point of 228° - 230° C.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.